10-Hydroxywarfarin

Description

Structure

3D Structure

Properties

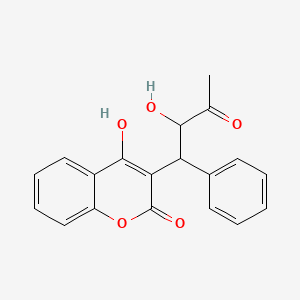

IUPAC Name |

4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSPAZBZFZZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201003207 |

Source

|

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83219-99-2 |

Source

|

| Record name | 10-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Discovery and Synthesis of 10-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and metabolic pathways of 10-hydroxywarfarin, a significant metabolite of the widely used anticoagulant, warfarin. The document details the enzymatic processes involved in its formation and subsequent elimination, presents key quantitative data, outlines experimental methodologies, and visualizes the core metabolic and inhibitory pathways.

Discovery and Metabolic Significance

This compound has been identified as a major metabolite of R-warfarin in humans.[1] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][2][3][4] While initially considered an inactive metabolite, recent studies have revealed that this compound possesses intrinsic anticoagulant activity and plays a role in drug-drug interactions by inhibiting the metabolism of the more potent S-warfarin.[5][6][7][8]

A novel reductive elimination pathway for this compound has been discovered, suggesting a clinically relevant clearance mechanism.[5][6][9][10] This pathway involves the conversion of this compound to its corresponding alcohol metabolites by cytosolic reductases, primarily carbonyl reductase 1 (CBR1) and aldo-keto reductase family 1 member C3 (AKR1C3).[5][9]

Synthesis of this compound

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic formation and inhibitory activity of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/nmol CYP) | Source |

| CYP3A4 | R-warfarin | 166 ± 12 | 713 ± 14 | [12] |

Table 2: Inhibitory Activity of this compound on CYP2C9

| Parameter | Value (μM) | Substrate | Source |

| IC50 | 1.6 | S-warfarin | [7] |

| Ki | ~1 | S-warfarin | [8] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

In Vitro Metabolism of Warfarin to this compound

Objective: To determine the kinetic parameters of this compound formation from R-warfarin by CYP3A4.

Materials:

-

Recombinant human CYP3A4 supersomes

-

R-warfarin

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare incubation mixtures containing recombinant CYP3A4, the NADPH regenerating system, and varying concentrations of R-warfarin in potassium phosphate buffer.

-

Pre-incubate the mixtures at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reactions at 37°C for a specified time, ensuring that the product formation is within the linear range.

-

Terminate the reactions by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

-

Calculate the rate of formation of this compound and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.[12]

Inhibition of CYP2C9 by this compound

Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on the CYP2C9-mediated metabolism of S-warfarin.

Materials:

-

Recombinant human CYP2C9 or human liver microsomes

-

S-warfarin (as the substrate)

-

This compound (as the inhibitor)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare incubation mixtures containing CYP2C9 or human liver microsomes, S-warfarin at a concentration near its Km, and varying concentrations of this compound in potassium phosphate buffer.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time.

-

Stop the reaction with ice-cold acetonitrile.

-

Centrifuge the samples and analyze the supernatant for the formation of the S-warfarin metabolite (e.g., 7-hydroxywarfarin) by LC-MS/MS.

-

To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

To determine the Ki, perform kinetic studies with varying concentrations of both the substrate (S-warfarin) and the inhibitor (this compound) and analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis.[8]

Reductive Metabolism of this compound

Objective: To investigate the reduction of this compound to its alcohol metabolites by human liver cytosol.

Materials:

-

Human liver cytosol (HLC)

-

rac-10-hydroxywarfarin

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile with an internal standard (e.g., coumatetralyl)

Procedure:

-

Prepare incubation mixtures containing HLC and rac-10-hydroxywarfarin in potassium phosphate buffer.

-

Pre-incubate the mixtures at 37°C with gentle shaking.

-

Initiate the reaction by adding NADPH.

-

Incubate for various time points (e.g., 10, 20, 40, 60 minutes).

-

Quench the reactions with ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of hydroxywarfarin alcohol metabolites using a suitable analytical method such as HPLC with UV or fluorescence detection, or LC-MS/MS.[5][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic and inhibitory pathways of this compound.

Caption: Metabolic conversion of R-warfarin to this compound by CYP3A4.

Caption: Reductive elimination pathway of this compound.

Caption: Feedback inhibition of CYP2C9-mediated S-warfarin metabolism.

References

- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Warfarin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of Novel Reductive Elimination Pathway for this compound [frontiersin.org]

- 7. targetmol.cn [targetmol.cn]

- 8. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. researchgate.net [researchgate.net]

- 11. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic study of cytochrome P450 3A4 activity on warfarin by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Hydroxywarfarin: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. This document details its chemical structure, physicochemical properties, metabolic pathways, and significant pharmacological interactions. The information presented is intended to support research and development efforts in pharmacology, drug metabolism, and toxicology.

Chemical Structure and Properties

This compound is a hydroxylated derivative of warfarin, formed during its metabolism in the body. The addition of a hydroxyl group at the 10-position of the warfarin molecule significantly alters its biological properties.

Chemical Identifiers and Structure:

-

IUPAC Name: 4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one

-

CAS Number: 83219-99-2[1]

-

Molecular Formula: C₁₉H₁₆O₅[1]

-

SMILES: CC(=O)C(O)C(c1ccccc1)C2=C(O)Oc3ccccc3C2=O[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 324.33 g/mol | [3] |

| Melting Point | 183-185 °C | [3][4] |

| Boiling Point (Predicted) | 554.9 ± 50.0 °C | [3] |

| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Solubility | DMSO: soluble, Methanol: slightly soluble | [1][3] |

| Appearance | Solid | [1][3] |

Metabolic Pathways and Pharmacological Interactions

This compound plays a crucial role in the pharmacokinetics of warfarin. Its formation is a key metabolic step, and its subsequent interactions can influence the overall anticoagulant effect of the parent drug.

Formation of this compound

This compound is a major metabolite of the (R)-enantiomer of warfarin.[1] The hydroxylation reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4 .[1][5] This metabolic conversion is a significant pathway for the clearance of R-warfarin.

The metabolic pathway from R-warfarin to this compound and its subsequent influence on S-warfarin metabolism is depicted in the following diagram.

Inhibition of CYP2C9

A significant pharmacological property of this compound is its ability to act as a potent and competitive inhibitor of CYP2C9 .[1][6] This is clinically relevant because CYP2C9 is the primary enzyme responsible for the metabolism of the more potent (S)-enantiomer of warfarin.[6] By inhibiting CYP2C9, this compound can decrease the clearance of S-warfarin, potentially leading to an enhanced anticoagulant effect and an increased risk of bleeding. The IC50 value for CYP2C9 inhibition by this compound is approximately 1.6 µM.[1][7]

Inhibition of Vitamin K Epoxide Reductase (VKOR)

This compound also exhibits inhibitory activity against the vitamin K epoxide reductase complex 1 (VKORC1), the molecular target of warfarin.[7][8] However, its potency is less than that of warfarin. The reported IC50 value for VKOR inhibition is 80 ng/mL.[7][8]

Experimental Protocols

This section provides an overview of methodologies used in the study of this compound, including its analysis in biological matrices and the characterization of its enzymatic interactions.

Analysis of this compound in Biological Samples

The quantification of this compound in plasma or other biological samples is crucial for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method.

A typical experimental workflow for the analysis of this compound from a plasma sample is outlined below:

Detailed Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation: A simple protein precipitation method is often employed. To a 50 µL plasma sample, an organic solvent like acetonitrile is added to precipitate proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis.[4]

-

Chromatographic Separation: A chiral HPLC column is used to separate the enantiomers of warfarin and its metabolites. A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like formic acid.[9]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection of this compound.[4]

In Vitro Metabolism and Inhibition Studies

Recombinant cytochrome P450 enzymes and human liver microsomes are valuable tools for studying the metabolism of warfarin and the inhibitory potential of its metabolites.

Protocol for CYP3A4-Mediated Formation of this compound:

-

Reaction Mixture: Incubate R-warfarin with recombinant human CYP3A4 or human liver microsomes in a phosphate buffer (pH 7.4) containing an NADPH-generating system.

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

-

Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Analysis: The formation of this compound is quantified by HPLC-MS/MS.

Protocol for CYP2C9 Inhibition Assay:

-

Reaction Mixture: Incubate a known CYP2C9 substrate (e.g., S-warfarin or diclofenac) with human liver microsomes or recombinant CYP2C9 in the presence and absence of this compound.

-

Incubation and Quenching: Similar to the metabolism study, the reaction is initiated with an NADPH-generating system, incubated, and then quenched.

-

Analysis: The formation of the substrate's metabolite is measured. The inhibitory effect of this compound is determined by the decrease in metabolite formation compared to the control. The IC50 value is calculated from a dose-response curve.[6]

Protocol for VKOR Inhibition Assay:

-

Cell-based Assay: A cell line expressing VKORC1 can be used. These cells are treated with a vitamin K epoxide substrate in the presence of varying concentrations of this compound.

-

Measurement: The activity of VKORC1 is determined by measuring the production of reduced vitamin K or a downstream product.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of VKORC1 activity is determined.[10][11]

Conclusion

This compound is a pharmacologically active metabolite of warfarin with a well-defined chemical structure and distinct properties. Its formation via CYP3A4-mediated metabolism of R-warfarin and its subsequent inhibition of CYP2C9-mediated S-warfarin metabolism are critical factors in the overall anticoagulant response to warfarin therapy. The experimental protocols detailed in this guide provide a foundation for further research into the complex pharmacology of warfarin and its metabolites, which is essential for optimizing anticoagulant therapy and ensuring patient safety.

References

- 1. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Warfarin - Wikipedia [en.wikipedia.org]

- 8. This compound | Drug Metabolite | 83219-99-2 | Invivochem [invivochem.com]

- 9. mdpi.com [mdpi.com]

- 10. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticoagulant Mechanism of 10-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolism in the liver, leading to the formation of several hydroxylated metabolites. Among these, 10-hydroxywarfarin, a major metabolite of the less potent R-enantiomer of warfarin, has emerged as a molecule of significant interest. Initially considered an inactive byproduct, recent research has unveiled its contribution to the overall anticoagulant effect of warfarin therapy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its dual role in modulating the anticoagulation cascade.

This document will delve into the indirect and direct mechanisms through which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Indirect Mechanism of Action: Potent Inhibition of CYP2C9

The primary mechanism by which this compound contributes to anticoagulation is through its potent and competitive inhibition of Cytochrome P450 2C9 (CYP2C9). CYP2C9 is the principal enzyme responsible for the metabolic clearance of the more pharmacologically active S-enantiomer of warfarin. By inhibiting this enzyme, this compound effectively reduces the elimination of S-warfarin, leading to its accumulation and an enhanced anticoagulant response.

Quantitative Data: Inhibition of CYP2C9

The inhibitory potency of this compound on CYP2C9 has been quantified in several studies. The following table summarizes the key inhibitory constants, comparing them to the parent compound, warfarin.

| Compound | Parameter | Value (μM) | Enzyme Source |

| This compound | IC50 | ~0.8 | Recombinant human CYP2C9 |

| Ki | ~1.0 | Recombinant human CYP2C9 | |

| Ki | ~2.2 | Human liver microsomes | |

| Warfarin (racemic) | IC50 | ~2.6 | Recombinant human CYP2C9 |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

These data clearly indicate that this compound is a more potent inhibitor of CYP2C9 than warfarin itself.

Experimental Protocol: In Vitro CYP2C9 Inhibition Assay

The following is a detailed protocol for determining the inhibitory potential of this compound on CYP2C9 activity using a fluorescent probe substrate.

1. Materials:

- Recombinant human CYP2C9 enzyme

- Fluorescent CYP2C9 substrate (e.g., dibenzylfluorescein)

- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

- Potassium phosphate buffer (pH 7.4)

- This compound (test inhibitor)

- Sulfaphenazole (positive control inhibitor)

- 96-well microplates (black, for fluorescence readings)

- Fluorescence microplate reader

2. Procedure:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

- Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

- In the wells of a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP2C9 enzyme.

- Add the various concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

- Pre-incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding the fluorescent CYP2C9 substrate to all wells.

- Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

- Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

- To determine the Ki value, repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Signaling Pathway: Warfarin Metabolism and CYP2C9 Inhibition

Caption: Warfarin metabolism and the inhibitory effect of this compound on S-warfarin clearance.

Direct Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKORC1)

While the indirect mechanism via CYP2C9 inhibition is predominant, there is evidence to suggest that this compound, like its parent compound, can directly inhibit Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). VKORC1 is the molecular target of warfarin and is essential for the vitamin K cycle, a process required for the activation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X).

Quantitative Data: VKORC1 Inhibition

Currently, there is a lack of specific quantitative data in the public domain, such as IC50 or Ki values, that directly compares the inhibitory potency of this compound on VKORC1 to that of warfarin. This represents a key area for future research to fully elucidate the contribution of this direct mechanism to the overall anticoagulant effect.

Experimental Protocol: In Vitro VKORC1 Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on VKORC1 activity in a cell-free system.

1. Materials:

- Microsomes prepared from cells overexpressing human VKORC1

- Vitamin K1 epoxide (substrate)

- Dithiothreitol (DTT) as a reducing agent

- Reaction buffer (e.g., Tris-HCl, pH 7.4)

- This compound (test inhibitor)

- Warfarin (positive control inhibitor)

- High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector

- C18 reverse-phase HPLC column

2. Procedure:

- Prepare a stock solution of this compound and warfarin in a suitable solvent.

- Prepare serial dilutions of the inhibitors in the reaction buffer.

- In microcentrifuge tubes, combine the VKORC1-containing microsomes with the different concentrations of this compound or warfarin. Include a vehicle control.

- Pre-incubate the mixtures at 37°C for 15 minutes.

- Initiate the enzymatic reaction by adding vitamin K1 epoxide and DTT.

- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

- Stop the reaction by adding an organic solvent (e.g., a mixture of isopropanol and hexane).

- Vortex vigorously to extract the vitamin K metabolites.

- Centrifuge to separate the phases and transfer the organic layer to a new tube.

- Evaporate the solvent under a stream of nitrogen.

- Reconstitute the residue in the HPLC mobile phase.

- Analyze the sample by HPLC to quantify the amount of vitamin K1 formed from the reduction of vitamin K1 epoxide.

- Calculate the percent inhibition of VKORC1 activity for each inhibitor concentration relative to the vehicle control.

- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: The Vitamin K Cycle and VKORC1 Inhibition

Caption: The Vitamin K cycle and the inhibitory action of warfarin and this compound on VKORC1.

Assessment of Anticoagulant Activity: In Vitro Prothrombin Time (PT) Assay

To evaluate the overall anticoagulant effect of this compound, an in vitro prothrombin time (PT) assay can be performed. This assay measures the time it takes for plasma to clot after the addition of tissue factor and calcium, reflecting the activity of the extrinsic and common pathways of the coagulation cascade, which are dependent on vitamin K-activated clotting factors.

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

1. Materials:

- Pooled normal human plasma

- This compound

- Warfarin (positive control)

- PT reagent (containing tissue factor and calcium chloride)

- Coagulometer or a manual tilt-tube method

- Saline or appropriate buffer

2. Procedure:

- Prepare stock solutions of this compound and warfarin in a suitable solvent.

- Prepare serial dilutions of the test compounds in saline or buffer.

- In a coagulometer cuvette or a test tube, pre-warm the pooled normal human plasma to 37°C.

- Add a specific volume of the this compound dilution, warfarin dilution, or vehicle control to the plasma and incubate at 37°C for a defined period (e.g., 2 minutes).

- Initiate the clotting reaction by adding the pre-warmed PT reagent.

- The coagulometer will automatically detect the clot formation and record the time in seconds. If using a manual method, start a stopwatch upon addition of the PT reagent and stop it when a visible clot is formed.

- Perform each measurement in triplicate.

- Record the clotting times for each concentration of the test compounds and the control.

- Analyze the data by plotting the clotting time against the concentration of the compound to determine the concentration-dependent anticoagulant effect.

Experimental Workflow: Prothrombin Time (PT) Assay

Caption: Experimental workflow for the in vitro prothrombin time (PT) assay.

Conclusion

The mechanism of action of this compound in anticoagulation is multifaceted, involving both indirect and direct pathways. Its primary contribution stems from the potent competitive inhibition of CYP2C9, which significantly impairs the metabolism of the more active S-warfarin, thereby potentiating its anticoagulant effect. Additionally, this compound is thought to exert a direct, albeit less characterized, inhibitory effect on VKORC1, the primary target of warfarin.

While the indirect mechanism is well-supported by quantitative data, further research is imperative to precisely quantify the direct anticoagulant potency of this compound. Determining its IC50 and Ki values for VKORC1 will be crucial for a comprehensive understanding of its role in warfarin therapy and for exploring its potential as a standalone therapeutic agent or a modulator of anticoagulant response. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations and advancing our knowledge in this critical area of pharmacology.

Introduction to Warfarin Metabolism and the Significance of 10-Hydroxywarfarin

An In-depth Technical Guide to the Cytochrome P450 Enzymes Involved in 10-Hydroxywarfarin Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cytochrome P450 (CYP) enzymes responsible for the formation of this compound, a significant metabolite of the widely used anticoagulant, warfarin. This document details the primary enzymes involved, the kinetics of the metabolic process, the regulatory signaling pathways governing enzyme expression, and detailed experimental protocols for studying this biotransformation.

Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 2-5 times more potent as an anticoagulant. The metabolism of these enantiomers is stereoselective and mediated by various CYP enzymes, leading to the formation of several hydroxylated metabolites. R-10-hydroxywarfarin is a major metabolite of R-warfarin.[1][2] Understanding the formation of this compound is crucial for several reasons: it provides insights into the metabolic pathways of R-warfarin, helps in phenotyping CYP3A4 activity, and is essential for understanding potential drug-drug interactions.[3]

Primary Cytochrome P450 Enzymes in this compound Formation

The formation of this compound is primarily catalyzed by enzymes belonging to the CYP3A subfamily.

-

CYP3A4: This is the principal enzyme responsible for the 10-hydroxylation of R-warfarin.[4][5] Studies with recombinant enzymes and human liver microsomes have consistently identified CYP3A4 as the major catalyst for this specific metabolic pathway.[3][6]

-

CYP3A5 and CYP3A7: While CYP3A4 is the most significant contributor, other CYP3A isoforms, such as CYP3A5 and CYP3A7, can also metabolize R-warfarin to this compound. However, their efficiency in this reaction is generally lower than that of CYP3A4.[7] The relative contribution of these enzymes can vary among individuals, particularly in populations with higher expression levels of CYP3A5 and in children for CYP3A7.[7]

Quantitative Data on this compound Formation

The kinetics of this compound formation have been characterized, providing valuable parameters for modeling and predicting metabolic rates. The following table summarizes the key kinetic data for the formation of this compound from R-warfarin by the primary enzyme, CYP3A4.

| Enzyme | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/nmol CYP) | Source |

| CYP3A4 | R-warfarin | This compound | 166 ± 12 | 713 ± 14 | [8][9] |

Signaling Pathways Regulating CYP3A4 Expression

The expression of CYP3A4 is not static and can be induced by a variety of xenobiotics and endogenous compounds. This regulation is primarily mediated by nuclear receptors, which act as ligand-activated transcription factors.[10] Understanding these pathways is critical for predicting drug-drug interactions where one drug may induce the metabolism of another, such as warfarin.

The primary signaling pathway for CYP3A4 induction involves the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) .[10][11][12]

-

Activation: Ligands (e.g., certain drugs, steroids) enter the hepatocyte and bind to PXR or CAR.[13]

-

Heterodimerization: The activated PXR or CAR forms a heterodimer with the Retinoid X Receptor (RXR).[13]

-

Nuclear Translocation: This PXR/RXR or CAR/RXR complex translocates to the nucleus.[12]

-

Gene Transcription: The complex binds to specific response elements in the promoter region of the CYP3A4 gene, leading to an increase in its transcription and subsequent protein expression.[13][14]

A liver-specific factor, Hepatocyte Nuclear Factor 4α (HNF4α) , is also crucial for the transcriptional activation of CYP3A4 mediated by PXR and CAR.[11][15]

Figure 1. Signaling pathway for the induction of CYP3A4 expression.

Experimental Protocols

Investigating the formation of this compound typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes.

In Vitro Warfarin Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate of this compound formation from R-warfarin using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

R-warfarin stock solution (e.g., in methanol)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Ice-cold acetonitrile or methanol to stop the reaction

-

Internal standard for analytical quantification (e.g., warfarin-d5)

Procedure:

-

Preparation: Thaw the human liver microsomes on ice. Prepare a master mix containing the phosphate buffer and microsomes to a final protein concentration of 0.5-1.0 mg/mL.[7]

-

Pre-incubation: In a microcentrifuge tube, add the microsomal master mix and the desired concentration of R-warfarin. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.[7]

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH to a final concentration of 1 mM.[7]

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 10, 20, 30, 60 minutes) to ensure linear formation of the metabolite.

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.[7]

-

Sample Preparation for Analysis: Vortex the terminated reaction mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2]

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Figure 2. Experimental workflow for an in vitro HLM assay.

LC-MS/MS Quantification of this compound

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

-

Column: A chiral column is necessary to separate the enantiomers of warfarin and its metabolites. A common choice is a cellulose or amylose-based column.

-

Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of 0.1% formic acid in water and mobile phase B being 0.1% formic acid in acetonitrile.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Parameter Optimization: Collision energy, cone voltage, and other source parameters should be optimized for each analyte to maximize sensitivity.

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

The concentration of this compound in the experimental samples is then determined from this calibration curve.

Conclusion

The formation of this compound is a key metabolic pathway for R-warfarin, predominantly catalyzed by CYP3A4. The expression of this crucial enzyme is regulated by complex signaling pathways involving nuclear receptors PXR and CAR. A thorough understanding of the kinetics and regulatory mechanisms, coupled with robust experimental protocols, is essential for researchers and professionals in drug development to predict and manage drug metabolism and potential drug-drug interactions involving warfarin.

References

- 1. researchgate.net [researchgate.net]

- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic study of cytochrome P450 3A4 activity on warfarin by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The orphan nuclear receptor HNF4alpha determines PXR- and CAR-mediated xenobiotic induction of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CYP3A4 - Wikipedia [en.wikipedia.org]

- 14. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 10-Hydroxywarfarin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism to various hydroxylated metabolites. Among these, 10-hydroxywarfarin has garnered significant interest due to its potential to influence the parent drug's anticoagulant effect and its own pharmacological activity. Understanding the pharmacokinetic properties of this compound in preclinical models is crucial for elucidating its role in warfarin's overall disposition and for the development of safer and more effective anticoagulant therapies. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in preclinical species, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetic profile of the enantiomers of 10(R)-hydroxywarfarin has been characterized in male Sprague-Dawley rats following oral administration of warfarin. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | S-10(R)-OH-warfarin | R-10(R)-OH-warfarin |

| Cmax (ng/mL) | 2.5 ± 0.9 | 10.3 ± 2.8 |

| Tmax (h) | 10.0 ± 2.0 | 11.3 ± 1.2 |

| AUC(0-t) (ng·h/mL) | 48.9 ± 18.2 | 205.8 ± 55.4 |

| AUC(0-∞) (ng·h/mL) | 61.2 ± 24.1 | 248.7 ± 68.3 |

| t1/2 (h) | 15.4 ± 4.2 | 16.9 ± 3.7 |

| Data from a study in male Sprague-Dawley rats after a single oral administration of 2 mg/kg warfarin. Values are presented as mean ± standard deviation.[1] |

Experimental Protocols

A robust understanding of the experimental design is critical for the interpretation of pharmacokinetic data. Below are detailed methodologies for key experiments related to the preclinical assessment of this compound.

Animal Model and Dosing

-

Species: Male Sprague-Dawley (SD) rats are a commonly used preclinical model for pharmacokinetic studies of warfarin and its metabolites.[1]

-

Housing: Animals should be housed in a controlled environment with standard conditions for temperature, humidity, and light-dark cycles.[2] Access to standard rodent chow and water should be provided ad libitum.

-

Dosing: For pharmacokinetic studies of metabolites following parent drug administration, warfarin is typically administered orally. A dose of 2 mg/kg has been used in rats to study the formation and pharmacokinetics of its hydroxylated metabolites.[3]

Sample Collection

-

Matrix: Blood is the primary biological matrix for pharmacokinetic analysis.

-

Collection: Blood samples are collected at predetermined time points after dosing. In rats, orbital bleeding is a common method for serial blood sampling.[1]

-

Anticoagulant: EDTA-K2 is a suitable anticoagulant for blood sample collection.[1]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., at 3000 × g for 5-10 minutes at 4°C) and stored at low temperatures (e.g., -70°C) until analysis.[1]

Bioanalytical Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific chiral LC-MS/MS method is essential for the simultaneous quantification of warfarin enantiomers and their hydroxylated metabolites, including the isomers of this compound.

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma.[1]

-

Chromatographic Separation:

-

Column: A chiral column, such as a HYPERSIL CHIRAL-OT column, is necessary to separate the enantiomers of warfarin and its metabolites.[1]

-

Mobile Phase: A gradient elution with a suitable mobile phase composition is used to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Negative ion electrospray ionization (ESI) is typically used.

-

Mode: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1]

-

-

Validation: The bioanalytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) for 10(R)-OH-warfarin enantiomers has been reported to be 1.0 ng/mL in rat plasma.[1]

Visualizing Key Pathways and Workflows

Metabolic Pathway of Warfarin to this compound

R-warfarin is primarily metabolized to this compound by the cytochrome P450 enzyme CYP3A4.[4][5] This metabolic pathway is a key determinant of the formation and subsequent exposure to this compound.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of this compound in preclinical models, with a specific focus on data obtained from rat studies. The provided experimental protocols offer a detailed framework for conducting such studies, and the visualizations aid in comprehending the key metabolic pathway and experimental workflow. Further research is warranted to characterize the pharmacokinetics of this compound in other preclinical species and to fully elucidate its contribution to the overall pharmacological effect of warfarin. This knowledge will be instrumental in the ongoing efforts to optimize anticoagulant therapy and enhance patient safety.

References

- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. tandfonline.com [tandfonline.com]

- 5. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: Quantitative Analysis of 10-Hydroxywarfarin Isomers by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a widely prescribed oral anticoagulant, undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, 10-hydroxywarfarin is a significant metabolite, and its stereoisomers can provide valuable insights into drug metabolism pathways, particularly the activity of CYP3A4.[1][2] Accurate and robust quantification of this compound isomers is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. This application note provides a detailed LC-MS/MS protocol for the simultaneous quantification of this compound isomers in plasma samples.

Experimental Protocol

This protocol is a synthesis of methodologies reported in peer-reviewed literature.[1][2][3] Researchers should validate the method in their own laboratories.

Materials and Reagents

-

This compound reference standards (for all isomers if available)

-

Warfarin-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (blank)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][3][4]

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 400 µL of a chilled methanol-water solution (7:1, v/v) containing an internal standard (e.g., 30 nM warfarin-d5).[1]

-

Vortex the mixture for 10 seconds to precipitate proteins.[1]

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[1]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol-water 15:85, v/v).[1]

LC-MS/MS Instrumentation and Conditions

Successful separation and quantification of this compound isomers require a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Chiral chromatography is essential for separating the stereoisomers.[1][2]

Table 1: Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC Column | Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm)[1][5] or HYPERSIL CHIRAL-OT column[2][6] |

| Mobile Phase A | Water with 5 mM ammonium acetate (pH 4.0, adjusted with acetic acid) or 0.1% formic acid in water[1][3] |

| Mobile Phase B | Acetonitrile or 0.1% formic acid in acetonitrile[1][3] |

| Gradient | Start with 10% B, hold for 0.2 min, increase linearly to 40% B over 5 min, hold at 40% for 1 min, then re-equilibrate at 10% B for 2 min.[1] |

| Flow Rate | 0.40 mL/min[3] |

| Column Temperature | 50°C[7] |

| Injection Volume | 2-10 µL[3][7] |

Table 2: Mass Spectrometer Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[2][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][7] |

| MRM Transition (10-OH-warfarin) | m/z 323.1 → 250.3[1][7] |

| MRM Transition (Warfarin-d5 IS) | m/z 312.2 → 255.1[1][7] |

| Capillary Voltage | 0.50 - 4.0 kV[3][7] |

| Source Temperature | 250°C[3] |

| Desolvation Gas Flow | 1000 L/h[7] |

| Collision Gas | Argon[9] |

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound isomers.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of this compound isomers. These values may vary depending on the specific instrumentation and laboratory conditions.

Table 3: Quantitative Performance

| Parameter | (9R;10S)-10-hydroxywarfarin | S/R-10(R)-OH-warfarin |

| Lower Limit of Quantification (LLOQ) | 0.1 nM (~0.04 ng/mL)[1][10] | 1.0 ng/mL[2][6] |

| Linear Range | 0.1 - 1000 nM[1] | 1.0 - 800 ng/mL[2][6] |

| Intra-day Precision (%CV) | < 15%[1] | < 15%[2] |

| Inter-day Precision (%CV) | < 15%[1] | < 15%[2] |

| Accuracy (%Bias) | Within ±15%[1] | Within ±15%[2] |

| Recovery | 82.9 – 96.9%[1][10] | Not explicitly reported |

Signaling Pathway Context

The formation of this compound is a key step in the metabolic clearance of warfarin. This process is primarily catalyzed by the CYP3A4 enzyme. Understanding this pathway is critical in predicting and managing drug-drug interactions.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.cn]

- 5. Enantiomeric separation and quantitation of warfarin and its metabolites in human plasma by LC-MS/MS [scite.ai]

- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) for 10-Hydroxywarfarin analysis

An in-depth analysis of 10-Hydroxywarfarin, a primary metabolite of the widely used anticoagulant Warfarin, is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for its quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using HPLC, intended for researchers, scientists, and professionals in drug development.

Metabolic Pathway of Warfarin

Warfarin is a racemic mixture of R- and S-enantiomers, each metabolized through different pathways. The hydroxylation of R-warfarin to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2][3] This metabolic conversion is a key aspect of warfarin's pharmacokinetics.

Caption: Metabolic conversion of R-Warfarin to this compound.

Experimental Protocols

A validated HPLC method for the simultaneous quantification of warfarin enantiomers and their metabolites, including this compound, is detailed below. This protocol is adapted from established methodologies.[1][4][5][6]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting warfarin and its metabolites from plasma samples.[1][4]

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., 30 nM warfarin-d5).[1][4]

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1][4]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v) before injection into the HPLC system.[1][4]

HPLC-MS/MS Analysis

A chiral HPLC-MS/MS method provides the necessary selectivity and sensitivity for the analysis of this compound.

-

HPLC System: A system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A chiral column, such as a HYPERSIL CHIRAL-OT column, is recommended for separating the enantiomers of warfarin and its metabolites.[5][6]

-

Mobile Phase:

-

Gradient Elution:

-

Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. The specific transition for 10-OH-warfarin is m/z 323.1 → 250.3.[1]

Caption: General workflow for this compound analysis by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from validated HPLC methods for the analysis of this compound.

| Parameter | Value | Reference |

| Lower Limit of Detection (LOD) | ~0.04 ng/mL (0.1 nM) | [1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5][6] |

| Linearity Range | 1.00–800 ng/mL | [5][6] |

| Recovery | 82.9 – 96.9% | [1] |

Table 1: Method Performance Characteristics

| Analyte | MRM Transition (m/z) | Reference |

| Warfarin | 307.1 → 161.0 | [1] |

| Warfarin-d5 (Internal Standard) | 312.2 → 255.1 | [1] |

| 10-OH-warfarin | 323.1 → 250.3 | [1] |

Table 2: Mass Spectrometry Parameters for MRM

Conclusion

The presented HPLC-based protocols provide a reliable and sensitive approach for the quantitative analysis of this compound in biological samples. The detailed experimental procedures and summarized quantitative data serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. Adherence to these validated methods will ensure accurate and reproducible results, contributing to a better understanding of warfarin's metabolism and its clinical implications.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Warfarin - Wikipedia [en.wikipedia.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of Immunoassays for the Measurement of 10-Hydroxywarfarin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites. Among these, 10-hydroxywarfarin is a significant metabolite derived from the R-enantiomer of warfarin, primarily through the action of the cytochrome P450 enzyme CYP3A4. Monitoring the levels of this compound can provide valuable insights into an individual's metabolic profile, potential drug-drug interactions, and overall response to warfarin therapy. Immunoassays offer a sensitive, specific, and high-throughput method for the quantification of small molecules like this compound in biological matrices.

These application notes provide a comprehensive overview of the principles and methodologies for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the measurement of this compound. Detailed protocols for hapten synthesis, immunogen preparation, antibody production, and the competitive ELISA procedure are presented.

Warfarin Metabolism and the Significance of this compound

Warfarin is administered as a racemic mixture of (R)- and (S)-warfarin. The (S)-enantiomer is more potent and is primarily metabolized by CYP2C9 to 7-hydroxywarfarin. In contrast, (R)-warfarin is metabolized by several CYPs, with CYP3A4 being the major enzyme responsible for its conversion to this compound[1]. The metabolic pathway of warfarin is complex, involving multiple enzymes and resulting in a variety of hydroxylated metabolites.

Principle of the Competitive Immunoassay for this compound

The developed assay is a competitive ELISA. In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (the tracer) for binding to a limited number of specific anti-10-hydroxywarfarin antibody binding sites that are coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured. The concentration of this compound in the sample is determined by comparing the signal with a standard curve.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 10-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxywarfarin is a primary metabolite of the widely used anticoagulant, warfarin. The stereochemistry of warfarin and its metabolites plays a significant role in its pharmacological and toxicological profile. Stable isotope-labeled internal standards are crucial for the accurate quantification of drug metabolites in complex biological matrices by mass spectrometry-based methods. This document provides a detailed protocol for the synthesis of stable isotope-labeled this compound, which can be utilized as an internal standard in pharmacokinetic and metabolic studies.

The presented protocol focuses on a robust and well-documented synthetic strategy: the Michael addition of a stable isotope-labeled 4-hydroxycoumarin with benzalacetone. This method allows for the incorporation of isotopes such as ¹³C or ²H into the coumarin ring of the final product. Alternative labeling strategies, such as using labeled benzalacetone, are also discussed.

Data Presentation

| Parameter | Value | Notes |

| Product | Stable Isotope-Labeled this compound | e.g., [¹³C₆]-10-Hydroxywarfarin |

| Molecular Formula | C₁₉H₁₆O₅ (unlabeled) | Adjust for isotopic incorporation |

| Molecular Weight | 324.33 g/mol (unlabeled) | Adjust for isotopic incorporation |

| Isotopic Purity | > 98% | Determined by Mass Spectrometry |

| Chemical Purity | > 95% | Determined by HPLC |

| Typical Yield | 40-60% (overall) | Varies based on specific steps and scale |

| Storage Conditions | -20°C, protected from light | In an inert atmosphere |

Experimental Protocols

This protocol outlines the synthesis of stable isotope-labeled this compound, focusing on the preparation of a labeled 4-hydroxycoumarin precursor followed by its condensation with benzalacetone and subsequent hydroxylation.

Part 1: Synthesis of Stable Isotope-Labeled 4-Hydroxycoumarin

The synthesis of 4-hydroxycoumarin can be achieved through the reaction of a phenol with malonic acid or its derivatives. For isotopic labeling, a labeled phenol or malonic acid is required. Here, we describe a general procedure using a commercially available stable isotope-labeled phenol.

Materials:

-

Stable isotope-labeled phenol (e.g., Phenol-¹³C₆)

-

Malonic acid

-

Phosphorus oxychloride

-

Anhydrous zinc chloride

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) to anhydrous toluene.

-

Addition of Reactants: To the stirred suspension, add stable isotope-labeled phenol (1 equivalent) dissolved in anhydrous toluene.

-

Slowly add a solution of malonic acid (1.1 equivalents) and phosphorus oxychloride (1.5 equivalents) in anhydrous toluene via the dropping funnel over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Acidify the aqueous layer with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the stable isotope-labeled 4-hydroxycoumarin.

Part 2: Synthesis of Stable Isotope-Labeled Warfarin via Michael Addition

This step involves the condensation of the labeled 4-hydroxycoumarin with benzalacetone.

Materials:

-

Stable isotope-labeled 4-hydroxycoumarin (from Part 1)

-

Benzalacetone

-

Pyridine (anhydrous)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the stable isotope-labeled 4-hydroxycoumarin (1 equivalent) and benzalacetone (1.1 equivalents) in anhydrous pyridine.

-

Reaction: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold 1 M HCl.

-

A precipitate of crude labeled warfarin will form. Stir for 30 minutes to ensure complete precipitation.

-

Filter the precipitate and wash thoroughly with deionized water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure, stable isotope-labeled warfarin.

Part 3: Synthesis of Stable Isotope-Labeled this compound

The final step is the regioselective hydroxylation of the labeled warfarin at the C10 position. This can be achieved through a multi-step chemical synthesis.[1]

Materials:

-

Stable isotope-labeled warfarin (from Part 2)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (or a safer alternative like acetonitrile)

-

Silver nitrate or sodium acetate in acetic acid

-

Sodium hydroxide solution

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Bromination: Dissolve the stable isotope-labeled warfarin (1 equivalent) in a suitable solvent like carbon tetrachloride. Add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture under a light source (e.g., a 250W lamp) for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Hydrolysis: After cooling, filter the succinimide byproduct. The filtrate containing the bromo-warfarin is then treated with a solution of silver nitrate or sodium acetate in aqueous acetic acid and heated to facilitate hydrolysis to the hydroxywarfarin.

-

Workup: Dilute the reaction mixture with water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate.

-

Purification: The resulting crude product is a mixture of diastereomers of stable isotope-labeled this compound. Purify this mixture using silica gel column chromatography to isolate the desired product.

Visualization of the Experimental Workflow

Caption: Synthetic workflow for stable isotope-labeled this compound.

Signaling Pathway Diagram (Hypothetical Metabolic Pathway)

The following diagram illustrates a simplified, hypothetical signaling pathway involving the metabolism of warfarin to this compound and its subsequent interactions.

Caption: Simplified metabolic pathway of warfarin to this compound.

References

Application Notes and Protocols for Studying 10-Hydroxywarfarin in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vitro studies on 10-hydroxywarfarin using human liver microsomes (HLMs). The protocols outlined below are essential for investigating the metabolic fate and potential drug-drug interactions of warfarin, a widely prescribed anticoagulant with a narrow therapeutic index.

Introduction

Warfarin is metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. This compound is a significant metabolite formed primarily from the R-enantiomer of warfarin, a reaction catalyzed by CYP3A4.[1][2][3] Understanding the kinetics of this compound formation and its subsequent effects on other metabolic pathways is crucial for predicting drug efficacy and potential adverse events. Notably, this compound has been identified as a potent competitive inhibitor of CYP2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin.[3][4] This feedback inhibition can influence the overall clearance of warfarin and contribute to inter-individual variability in patient response.

This document provides detailed protocols for determining the kinetic parameters of this compound formation and for evaluating its inhibitory potential on CYP2C9 activity in HLMs.

I. Experimental Protocols

A. Protocol for Determining the Kinetics of this compound Formation in Human Liver Microsomes

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of this compound from R-warfarin in pooled human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

R-Warfarin

-

This compound standard

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl2)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (e.g., coumatetryl or other suitable compound)

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of R-warfarin in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of R-warfarin by diluting the stock solution in the incubation buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the quenching solution: ice-cold acetonitrile containing the internal standard.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Pooled HLMs (final concentration typically 0.2-1.0 mg/mL).

-

R-warfarin at varying concentrations.

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

MgCl2 (final concentration typically 3.3 mM).[5]

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 10, 20, 40, or 60 minutes), ensuring the reaction is in the linear range.[6]

-

-

Reaction Termination and Sample Preparation:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the initial velocity (v) of this compound formation at each R-warfarin concentration (pmol/min/mg protein).

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

B. Protocol for Evaluating the Inhibition of CYP2C9 by this compound

This protocol is designed to determine the inhibitory constant (Ki) of this compound on the CYP2C9-mediated metabolism of S-warfarin to 7-hydroxywarfarin.

Materials:

-

Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2C9

-

S-Warfarin (CYP2C9 probe substrate)

-

This compound (inhibitor)

-

7-Hydroxywarfarin standard

-

Sulfaphenazole (positive control inhibitor for CYP2C9)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ACN), ice-cold

-

Internal Standard

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of S-warfarin, this compound, and sulfaphenazole.

-

Prepare working solutions of S-warfarin at various concentrations around its Km value for CYP2C9 (typically 2-10 µM).[3]

-

Prepare working solutions of this compound at several concentrations.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

HLMs or recombinant CYP2C9.

-

S-warfarin at varying concentrations.

-

This compound at a fixed concentration (or varying concentrations for determining IC50).

-

Potassium phosphate buffer.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a time within the linear range of 7-hydroxywarfarin formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction and prepare the samples as described in Protocol A.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of 7-hydroxywarfarin.

-

Quantify the amount of 7-hydroxywarfarin formed.

-

-

Data Analysis:

-

Determine the mode of inhibition and the Ki value by plotting the data using graphical methods such as Lineweaver-Burk, Dixon, or Hanes-Woolf plots.[3] For competitive inhibition, a Hanes-Woolf plot will show parallel lines.[3]

-

Alternatively, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

II. Data Presentation

The following tables summarize key quantitative data for the metabolism and inhibition related to warfarin and its metabolites in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for Warfarin Metabolite Formation in Human Liver Microsomes

| Substrate | Metabolite | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| S-Warfarin | 7-Hydroxywarfarin | CYP2C9 | 5.2 (4.3-6.1) | 173 (165-182) | [3] |

| S-Warfarin | 6-Hydroxywarfarin | CYP2C9 | 7.5 (6.4-8.6) | 90 (86-94) | [3] |

| R-Warfarin | 8-Hydroxywarfarin | CYP2C19 | 330 | Not Reported | [8] |

| R-Warfarin | 8-Hydroxywarfarin | CYP1A2 | ~1500 | Not Reported | [8] |

Values in parentheses represent 95% confidence intervals.

Table 2: Inhibition of CYP2C9-Mediated S-Warfarin Metabolism by Hydroxywarfarin Metabolites in Human Liver Microsomes

| Inhibitor | Inhibition Mechanism | Ki (µM) | IC50 (µM) | Reference |

| This compound | Competitive | 2.4 | ~3 | [3] |

| 4'-Hydroxywarfarin | Competitive | Not Reported | Not Reported | [3] |

| 6-Hydroxywarfarin | Competitive | Not Reported | >10 | [3] |

| 7-Hydroxywarfarin | Competitive | Not Reported | Not Reported | [3] |

| 8-Hydroxywarfarin | Competitive | Not Reported | Not Reported | [3] |

III. Visualizations

The following diagrams illustrate the metabolic pathways of warfarin and the experimental workflow for studying its metabolism in human liver microsomes.

Caption: Metabolic pathway of warfarin hydroxylation.

Caption: Experimental workflow for in vitro metabolism studies.

References

- 1. Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of 10-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies on 10-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. The following sections detail the selection of appropriate animal models, experimental protocols for pharmacokinetic and pharmacodynamic assessments, and analytical methods for the quantification of this compound in biological matrices.

Introduction to this compound

This compound is a significant metabolite of R-warfarin, formed primarily through the action of the cytochrome P450 enzyme, CYP3A4.[1][2] While less potent than its parent compound, this compound exhibits anticoagulant properties by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[3] Furthermore, it can inhibit the metabolism of the more pharmacologically active S-warfarin, thereby potentially influencing the overall anticoagulant response to warfarin therapy.[3] Understanding the in vivo behavior of this compound is crucial for a complete comprehension of warfarin's pharmacology and for the development of safer and more effective anticoagulant therapies.

Animal Models for In Vivo Studies

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Rodents, particularly rats and mice, are the most commonly used models for studying the pharmacokinetics and pharmacodynamics of warfarin and its metabolites due to their well-characterized physiology and ease of handling.

Recommended Animal Models:

-

Sprague-Dawley Rats: Widely used for pharmacokinetic and toxicological studies. Their larger size facilitates serial blood sampling.

-

Wistar Rats: Another common outbred rat strain suitable for general pharmacology and toxicology studies.

-

C57BL/6 Mice: A common inbred mouse strain used in a wide range of biomedical research, including thrombosis models.[4]

Experimental Protocols

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following systemic administration. As specific protocols for the direct administration of this compound are not widely published, the following are generalized protocols based on standard methodologies for rodents. The optimal dosage and formulation should be determined empirically.

Protocol 1: Intravenous (IV) Administration in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-